Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)-

Description

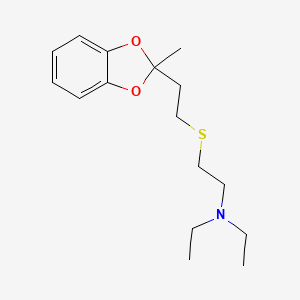

Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- (CAS 64516-34-3) is a tertiary amine featuring a thioether-linked 2-methyl-1,3-benzodioxole moiety. Its molecular formula is C₁₆H₂₅NO₂S (MW: 295.44 g/mol). The compound combines a diethylaminoethyl backbone with a benzodioxole-thioethyl substituent, which confers unique electronic and steric properties. The 1,3-benzodioxole ring enhances lipophilicity and metabolic stability compared to simpler aromatic systems .

Properties

CAS No. |

64516-34-3 |

|---|---|

Molecular Formula |

C16H25NO2S |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N,N-diethyl-2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethylsulfanyl]ethanamine |

InChI |

InChI=1S/C16H25NO2S/c1-4-17(5-2)11-13-20-12-10-16(3)18-14-8-6-7-9-15(14)19-16/h6-9H,4-5,10-13H2,1-3H3 |

InChI Key |

UGTRYWJCAFVSQU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCSCCC1(OC2=CC=CC=C2O1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- typically involves multiple steps. One common method includes the reaction of 2-(2-methyl-1,3-benzodioxol-2-yl)ethanethiol with N,N-diethylethanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur, where the ethanamine moiety is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N,N-Dimethyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethanamine (CID 47538)

- Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).

- Key Differences: Replaces the thioether (-S-) with a direct ethyl (-CH₂CH₂-) linkage. Dimethylamino group instead of diethylamino.

- Implications: Reduced steric bulk (dimethyl vs. diethyl) may increase membrane permeability. The benzodioxole ring remains intact, retaining π-π stacking capabilities .

N,N-Diethyl-2-[(5-methoxy-1,3-benzoxazol-2-yl)sulfanyl]ethanamine (CID 26780)

- Molecular Formula : C₁₄H₂₀N₂O₂S (MW: 280.39 g/mol).

- Key Differences :

- Benzoxazole replaces benzodioxole, introducing an oxygen atom in the heterocycle.

- Methoxy (-OCH₃) substituent at position 5 of the benzoxazole.

- Implications: Benzoxazole’s electron-withdrawing nature reduces electron density compared to benzodioxole, altering binding affinity in receptor interactions.

Metonitazene (N,N-Diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitro-benzimidazol-1-yl]ethanamine)

- Molecular Formula : C₂₁H₂₆N₃O₃ (MW: 368.45 g/mol).

- Key Differences: Benzimidazole core with nitro (-NO₂) and 4-methoxyphenylmethyl substituents. No sulfur linkage; amine group integrated into the benzimidazole ring.

- Benzimidazole’s planar structure may improve intercalation into biological membranes .

2-(4-Chlorophenylthio)triethylamine Hydrochloride (CPTA)

- Molecular Formula : C₁₁H₁₇ClNS·HCl (MW: 270.24 g/mol).

- Key Differences: Chlorophenyl-thioether replaces benzodioxole-thioethyl group. Triethylamine backbone instead of diethylaminoethyl.

- Implications: Chlorine’s electronegativity enhances dipole interactions but may reduce metabolic stability. Simpler aromatic system (mono-substituted phenyl) lacks the benzodioxole’s fused ring advantages .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

*Estimated LogP values using ChemDraw predictions.

Research Findings and Implications

Benzodioxole vs. Benzoxazole/Benzimidazole :

Role of Thioether Linkage :

- Substituent Effects: Diethylamino groups improve lipid solubility but reduce water solubility compared to dimethyl analogs. Bulky substituents (e.g., benzodioxole-ethyl) may hinder binding to sterically constrained receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.